molecular formula C8H6ClN3O B12334437 2-amino-5-chloro-4aH-quinazolin-4-one

2-amino-5-chloro-4aH-quinazolin-4-one

Cat. No.: B12334437
M. Wt: 195.60 g/mol
InChI Key: PFTOYTFOHUJEHH-UHFFFAOYSA-N
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Description

2-amino-5-chloro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzoic acid with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-4aH-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to the active sites of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-amino-5-chloro-4aH-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 2-(Quinazolin-4-ylamino)acetic acid hydrochloride

These compounds share a similar quinazolinone core but differ in their substituents, which can significantly impact their biological activities and pharmacological properties. The unique combination of amino and chloro groups in this compound contributes to its distinct chemical behavior and potential therapeutic applications .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

2-amino-5-chloro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3,6H,(H2,10,12,13)

InChI Key

PFTOYTFOHUJEHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC(=O)C2C(=C1)Cl)N

Origin of Product

United States

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